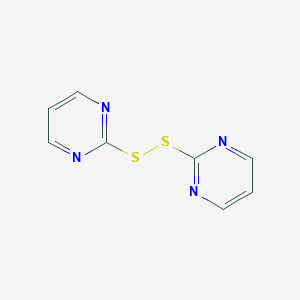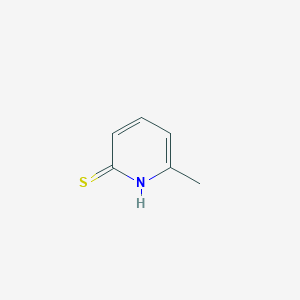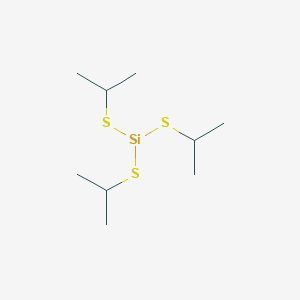
トリ(イソプロピルチオ)シラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, tris[(1-methylethyl)thio]-, also known as TMTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMTS is a colorless liquid that is soluble in organic solvents and has a pungent odor. This compound has been widely used in various industries, including the semiconductor industry, as a source of sulfur and as a reducing agent. In
科学的研究の応用
歯科補綴および修復歯科における用途
シランは、歯科補綴および修復歯科における用途が強調されてきました . 無機充填剤粒子と有機樹脂マトリックス間の接着性を向上させ、歯科用複合材の全体的な性能を向上させることができます。
ポリマー複合材料およびコーティングにおける役割
トリ(イソプロピルチオ)シランを含むシランカップリング剤は、ポリマー複合材料およびコーティングの改質に使用されてきました . これらは界面接着強度を高めることができ、これらの材料を多材料化にとってより価値のあるものにします。
低温エピタキシーにおける用途
トリ(イソプロピルチオ)シランを含む高次シラン前駆体は、Si–Si結合のエネルギーが低いことから、低温エピタキシープロセスに適しています . このプロセスは、ゲートオールアラウンド(GAA)電界効果トランジスタ(FET)や3Dスタックデバイスなどの将来の半導体デバイスの製造に不可欠です .
ナノ粒子の合成における用途
シランカップリング剤は、ナノ粒子の合成に使用されます . これらは、無機/ポリマー界面の接着性を向上させることができるため、粒子表面に官能基を導入するための簡単な方法を提供します。
ドラッグデリバリーシステムにおける役割
研究により、トリ(イソプロピルチオ)シランはさまざまな細胞株に対して低毒性を示し、生体適合性であることが示されています. これにより、ドラッグデリバリーシステムでの使用に適した候補となります。
水分硬化型無溶剤シラン末端ポリウレタンにおける用途
トリ(イソプロピルチオ)シランは、水分硬化型無溶剤シラン末端ポリウレタンの合成に使用されてきました . これらの材料は優れたエラストマー特性を持ち、幅広い用途で使用されてきました。
Safety and Hazards
特性
InChI |
InChI=1S/C9H21S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFPRDBBIFLRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S[Si](SC(C)C)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21S3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17891-55-3 |
Source


|
| Record name | Tris(isopropylthio)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research paper discusses the reducing capabilities of tris(methylthio)silane and tris(isopropylthio)silane. Can we extrapolate these findings to predict the behavior of Silane, tris[(1-methylethyl)thio]-?
A1: Yes, we can draw parallels between the compounds. Silane, tris[(1-methylethyl)thio]-, also known as tris(isopropylthio)silane, is directly analyzed in the study []. The research highlights that this compound, alongside tris(methylthio)silane, exhibits efficacy in reducing various organic substrates through free radical mechanisms []. This suggests that the presence of alkylthio groups linked to silicon plays a crucial role in facilitating these reduction reactions.
Q2: The research mentions measuring the bond dissociation energy of Si-H bonds in these silanes. How does this information contribute to understanding the reactivity of Silane, tris[(1-methylethyl)thio]-?
A2: The bond dissociation energy provides valuable insights into a molecule's reactivity. In this study, the Si-H bond dissociation energy in Silane, tris[(1-methylethyl)thio]- was determined to be approximately 83 kcal/mol using photoacoustic calorimetry []. This value suggests that the Si-H bond in this molecule is relatively weak and can be readily cleaved, leading to the formation of reactive silyl radicals. This property explains the compound's effectiveness as a reducing agent and its ability to participate in hydrosilylation reactions with electron-rich alkenes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
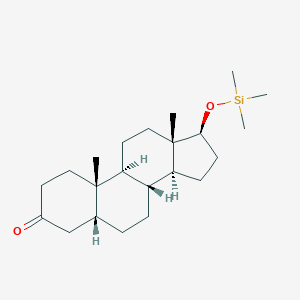
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
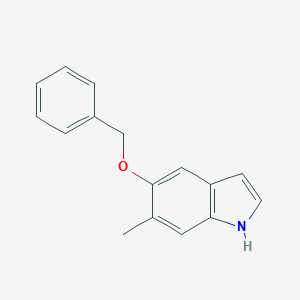
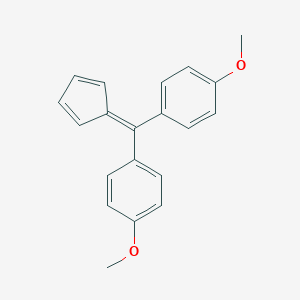

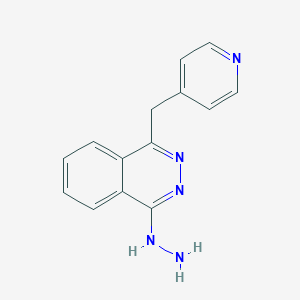
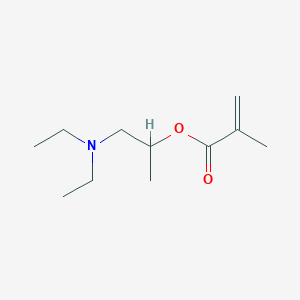

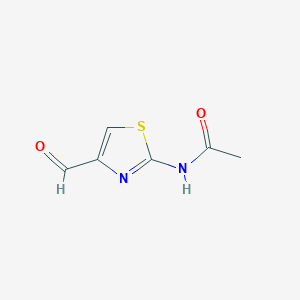
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)


